![molecular formula C10H7N3S B056887 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine CAS No. 115749-42-3](/img/structure/B56887.png)

2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine

Vue d'ensemble

Description

2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine is a heterocyclic compound that features both thiophene and imidazo[1,2-a]pyrimidine rings. This compound is of interest due to its unique structural properties, which contribute to its chemical reactivity and potential applications in materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

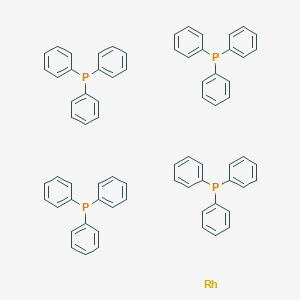

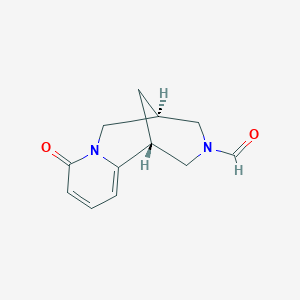

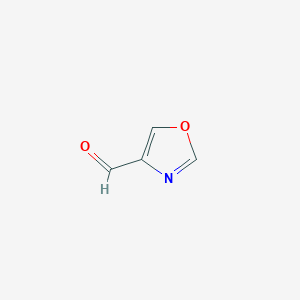

The synthesis of 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine derivatives can involve various strategies, including thermolysis of 1-(thiophene-2-yl)-1H-tetrazoles, which leads to the formation of thiophene-fused imidazoles and pyrimidines (Soares et al., 2015). Another method involves the Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines by employing ethyl tertiary amines as carbon sources (Rao et al., 2017).

Molecular Structure Analysis

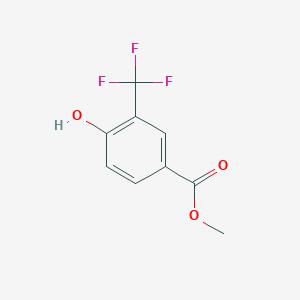

The molecular structure of 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine derivatives has been characterized through various analytical techniques. For instance, the influence of the 2-substituent on the activity of imidazo[1,2-a] pyridine derivatives has been studied, highlighting the importance of structural variations on biological activity (Mavel et al., 2002).

Chemical Reactions and Properties

Palladium-catalyzed regioselective arylation is a notable chemical reaction involving imidazo[1,2-a]pyrimidine, allowing for efficient one-step synthesis of 3-arylimidazo[1,2-a]pyrimidines (Li et al., 2003). This illustrates the compound's versatility in organic synthesis and its potential for creating diverse chemical structures.

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties of 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine, including its reactivity with different chemical reagents, stability under various conditions, and its behavior in chemical transformations, are fundamental to understanding its potential applications. The multicomponent synthesis of imidazo[1,2-a]pyridines showcases the compound's reactivity and utility in constructing complex molecular architectures (Okai et al., 2020).

Applications De Recherche Scientifique

-

Synthetic Chemistry

- Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community .

- It is used in different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis .

- The mechanisms for the selected reactions are also discussed to observe the formation of this heterocyclic moiety .

-

Medicinal Chemistry

- Imidazo[1,2-a]pyrimidine has wide range of applications in medicinal chemistry .

- It is used in the development of new chemosynthetic strategies and drug development .

- For example, imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents .

- These compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

-

Corrosion Inhibition

-

Antibacterial Activity

-

Antituberculosis Agents

- Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents .

- These compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- For example, a compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring showed improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb with good microsomal stability .

-

Treatment of Insomnia

-

Anticancer Agents

- Imidazo[1,2-a]pyrimidines have been studied for their potential as anticancer agents .

- For instance, certain derivatives have shown promising results against breast cancer cell lines .

- The exact mechanisms of action are still under investigation, but it is believed that these compounds may interfere with cell division and DNA replication .

-

Antiviral Agents

Orientations Futures

Propriétés

IUPAC Name |

2-thiophen-2-ylimidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c1-3-9(14-6-1)8-7-13-5-2-4-11-10(13)12-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCAAAHWCAATEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2N=C1)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364131 | |

| Record name | 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine | |

CAS RN |

115749-42-3 | |

| Record name | 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-3-amino-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B56809.png)

![2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B56811.png)